molecular formula C17H20N2O4S B2796591 1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea CAS No. 2034482-58-9

1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea

Cat. No.: B2796591
CAS No.: 2034482-58-9
M. Wt: 348.42
InChI Key: PAUOVLCJUTVEPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea is a useful research compound. Its molecular formula is C17H20N2O4S and its molecular weight is 348.42. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity

A study involved the preparation and characterization of derivatives with antioxidant activities. Specifically, a coumarin derivative exhibited high antioxidant activities comparable to vitamin C, showcasing its potential as a significant antioxidant agent (Afnan E. Abd-Almonuim, Shaimaa M. Mohammed, Ihab I. Al-khalifa, 2020).

Antiproliferative and Antimicrobial Effects

Research on novel urea and bis-urea derivatives highlighted their synthesis and biological evaluation. These compounds showed significant antiproliferative effects against cancer cell lines, particularly against breast carcinoma MCF-7 cells. Additionally, urea derivatives exhibited high antioxidant activity, and some compounds showed antimicrobial activity, suggesting their versatility for therapeutic applications (I. Perković et al., 2016).

Synthetic Methodologies and Characterization

The synthesis of 1,3-Benzoxathiol-2-one derivatives from N-(4-Oxocyclohexa-2,5-dien-1-ylidene)ureas was explored, demonstrating the potential for generating novel compounds with specific characteristics through selective reactions (S. Konovalova et al., 2020).

Antimicrobial and Docking Studies

A study synthesized and evaluated the antimicrobial efficacy and molecular docking studies of certain derivatives, providing insight into their potential for treating microbial infections and their mechanism of action (Sailaja Rani Talupur et al., 2021).

Fluorescent Brighteners

Research on the synthesis of new fluorescent derivatives for potential use as brighteners revealed moderate to low emission intensities, highlighting the potential for these compounds in optical applications (H. N. Harishkumar et al., 2012).

Antibacterial Compounds

Another study focused on the synthesis of antibacterial compounds from 4-hydroxycoumarins, indicating the therapeutic potential of such derivatives against bacterial infections (V. Mulwad, J. Shirodkar, 2002).

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(5-hydroxy-3-thiophen-3-ylpentyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c20-7-4-12(13-5-8-24-10-13)3-6-18-17(21)19-14-1-2-15-16(9-14)23-11-22-15/h1-2,5,8-10,12,20H,3-4,6-7,11H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUOVLCJUTVEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCCC(CCO)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.